REACTION_CXSMILES
|
[C:1]([C:5]1[CH2:9][CH:8]=[C:7]([CH3:10])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:11]C(C)=O.N1CCCC1.C(O[CH2:23][CH3:24])C>CO.O>[C:1]([C:5]1[CH:11]=[C:23]([CH3:24])[C:8](=[C:7]([CH3:6])[CH3:10])[CH:9]=1)([CH3:2])([CH3:3])[CH3:4]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=CC1)C
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was further dropwise added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with a 0.5N hydrochloric acid aqueous solution (150 ml×4), water (200 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution (150 ml), and then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered
|
Type
|
DISTILLATION
|
Details
|
from the filtrate the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain a liquid
|
Type
|
DISTILLATION
|
Details
|
The liquid was subjected to vacuum distillation (70-80° C./0.1 mmHg)
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(C1)=C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |